1-(4-Nitrophenyl)-3-phenethoxyurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

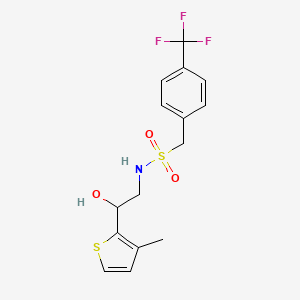

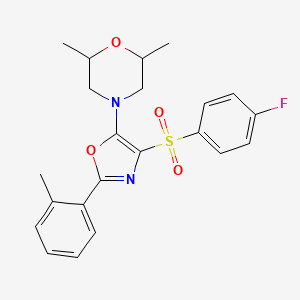

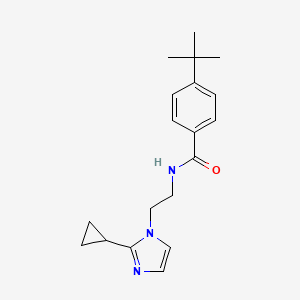

“1-(4-Nitrophenyl)-3-phenethoxyurea” is a complex organic compound. It likely contains a nitrophenyl group, which is a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a nitro group (-NO2) attached . The “phenethoxy” part suggests the presence of a phenyl group connected to an ethoxy group (-CH2CH2O-). The “urea” indicates the presence of a functional group consisting of a carbonyl (C=O) flanked by two amine groups (-NH2).

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex, three-dimensional shape due to the presence of the phenyl rings and the urea group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions take place. The nitro group in the nitrophenyl part of the molecule could potentially be reduced to an amino group (-NH2), for example .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility in various solvents, and reactivity with other substances, would be determined by its molecular structure .Scientific Research Applications

Synthesis of Poly(oxyethylene) Modified Dextrans

1-(4-Nitrophenyl)-3-phenethoxyurea: is utilized in the synthesis of poly(oxyethylene) modified dextrans. These dextrans are significant in biomedical research as they can be used to alter the pharmacokinetics of various drugs, potentially improving their efficacy and safety profiles. The modification process involves the introduction of poly(oxyethylene) chains to the dextran backbone, which can affect solubility, biodegradability, and interaction with biological systems .

Preparation of Heterobifunctional Cross-Linkers

This compound is also instrumental in preparing cleavable, heterobifunctional cross-linkers. These cross-linkers are crucial for reversible conjugation of amines to thiol-modified DNA, which is a technique widely used in genetic engineering and drug delivery systems. The reversible nature of the linkage allows for controlled release of the therapeutic agents at the target site .

Synthesis of Activated Carbonates and Urethanes

Activated carbonates and urethanes are synthesized using 1-(4-Nitrophenyl)-3-phenethoxyurea . These activated intermediates are valuable in the production of pharmaceuticals and polymers. They serve as key building blocks in creating complex molecular architectures, which are essential in the development of new materials with specific properties .

Preparation of 4-Nitrophenyl Diazoacetate

The compound is used in the preparation of 4-nitrophenyl diazoacetate with diazomethane. This reagent is significant in organic synthesis, particularly in the creation of azo compounds, which have applications ranging from dyes to functional materials in electronic devices .

Medicinal Chemistry Applications

In medicinal chemistry, 1-(4-Nitrophenyl)-3-phenethoxyurea serves as a precursor in the synthesis of various drugs. It is involved in the development of antidiabetic and antimigraine medications, kinase inhibitors, reverse transcriptase inhibitors, and agents with antibiotic, antifungal, and antimycobacterial properties .

Material Science Applications

Lastly, the compound finds applications in material science, where it is used to create novel materials with specific functionalities. These materials can be designed to possess unique optical, electrical, or mechanical properties, making them suitable for use in a wide range of industries, from electronics to aerospace .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(4-nitrophenyl)-3-(2-phenylethoxy)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c19-15(16-13-6-8-14(9-7-13)18(20)21)17-22-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZWXJJKTSFJFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCONC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrophenyl)-3-phenethoxyurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-3-methoxybenzamide](/img/structure/B2744015.png)

![N-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2744019.png)

![Tert-butyl 2-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2744025.png)

![4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2744034.png)